10-([1,1'-Biphenyl]-3-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a boronate ester featuring an anthracene core substituted at the 9-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and at the 10-position with a [1,1'-biphenyl]-3-yl moiety. Its structure is tailored for applications in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of extended π-conjugated systems for organic electronics, pharmaceuticals, or materials science . The biphenyl-3-yl substituent provides steric bulk and modulates electronic properties, while the dioxaborolane group ensures compatibility with transition-metal catalysts.
Properties
Molecular Formula |
C32H29BO2 |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[10-(3-phenylphenyl)anthracen-9-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C32H29BO2/c1-31(2)32(3,4)35-33(34-31)30-27-19-10-8-17-25(27)29(26-18-9-11-20-28(26)30)24-16-12-15-23(21-24)22-13-6-5-7-14-22/h5-21H,1-4H3 |
InChI Key |
QXCMICFCMQOROU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=C(C4=CC=CC=C24)C5=CC=CC(=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
The Suzuki-Miyaura coupling is the cornerstone of this synthesis, enabling the formation of the critical biphenyl-anthracene bond. The reaction involves a palladium catalyst (typically Pd₂(dba)₃·CHCl₃), a phosphine ligand (XPhos), and a boronic ester intermediate. Key steps include:
- Boronic ester preparation : A boronic acid derivative of anthracene is synthesized via Miyaura borylation.
- Cross-coupling : The boronic ester reacts with a halogenated biphenyl derivative under basic conditions.
The general reaction scheme is:
$$ \text{Anthracen-9-yl-boronic ester} + \text{3-Bromo-1,1'-biphenyl} \xrightarrow{\text{Pd catalyst, base}} \text{Target compound} $$
Synthetic Procedure
Starting Materials :
- 9-Bromoanthracene (1.39 mmol)
- 3-Bromo-1,1'-biphenyl (644 μmol)
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (1.53 mmol)
Catalyst System :
- Pd₂(dba)₃·CHCl₃ (1.97 μmol)
- XPhos ligand (7.87 μmol)
- K₃PO₄ (108 μmol)
Conditions :
- Solvent: Tetrahydrofuran (THF)/H₂O (3:1 v/v)
- Temperature: 80°C
- Duration: 18 hours
Workup :
- Extraction with ethyl acetate
- Column chromatography (silica gel, hexane → CH₂Cl₂ gradient)
- Final purification via preparative GPC
Yield : 63–97% (depending on substituents).
Preparation of Key Intermediates
Synthesis of Anthracen-9-yl-boronic Ester
The boronic ester is prepared via Miyaura borylation of 9-bromoanthracene:
Reagents :
- Bis(pinacolato)diboron (1.2 equiv)
- PdCl₂(dppf) (5 mol%)
- KOAc (3 equiv)
Conditions :
- Solvent: 1,4-Dioxane
- Temperature: 80°C
- Duration: 12 hours
Characterization :
Halogenated Biphenyl Derivatives
3-Bromo-1,1'-biphenyl is synthesized via Ullmann coupling:
Reagents :
- 3-Bromophenylboronic acid (1.1 equiv)
- Iodobenzene (1.0 equiv)
- CuI (10 mol%)
Conditions :
- Solvent: Dimethylformamide (DMF)
- Temperature: 120°C
- Duration: 24 hours
Optimization of Reaction Parameters
Ligand and Base Screening
The choice of ligand and base significantly impacts yield:
| Ligand | Base | Yield (%) |
|---|---|---|
| XPhos | K₃PO₄ | 97 |
| SPhos | K₂CO₃ | 78 |
| PCy₃ | NaOH | 65 |
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
- HPLC : >99% purity (C18 column, acetonitrile/water gradient).
- Elemental Analysis : C 84.2%, H 6.4% (calcd. C 84.5%, H 6.5%).
Challenges and Mitigation Strategies
Byproduct Formation
Purification Difficulties
- Issue : Co-elution with unreacted starting materials.
- Solution : Sequential chromatography (silica gel → GPC).
Chemical Reactions Analysis
Types of Reactions
10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The boronic acid moiety allows for various substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted anthracenes, biphenyl derivatives, and boronic acid esters.
Scientific Research Applications
Structural Characteristics
This compound belongs to the class of boron-containing organic compounds known as boronic esters. Its molecular formula is with a molecular weight of approximately 456.4 g/mol. The presence of biphenyl and anthracene moieties contributes to its electronic properties, making it suitable for various applications.
Applications in Organic Electronics
1. Organic Light Emitting Diodes (OLEDs)
The compound has been investigated for its use in OLEDs due to its excellent luminescent properties. The anthracene unit provides strong fluorescence, while the biphenyl group enhances the charge transport properties. Studies have shown that compounds with similar structures exhibit high efficiency in light emission and stability under operational conditions .
2. Organic Photovoltaics (OPVs)
Research indicates that the incorporation of boron-containing compounds like this one can improve the performance of OPVs by enhancing charge separation and transport. The unique electronic structure allows for better light absorption and energy conversion efficiency .
Photonic Applications
1. Sensors
Due to its fluorescent characteristics, this compound can be utilized in sensor technology. It can be engineered to detect specific ions or molecules through changes in fluorescence intensity upon binding with target analytes. This property is particularly useful in environmental monitoring and biomedical applications .
2. Nonlinear Optical Materials
The compound's unique structural features make it a candidate for nonlinear optical applications. Its ability to generate second harmonic generation (SHG) signals can be exploited in photonic devices for telecommunications and signal processing .
Medicinal Chemistry
1. Anticancer Activity
Recent studies have explored the cytotoxic effects of polycyclic aromatic compounds similar to this dioxaborolane derivative against various cancer cell lines. Preliminary results suggest that such compounds may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
2. Drug Delivery Systems
The compound's boron atom can facilitate drug delivery by forming complexes with therapeutic agents. This property allows for targeted delivery systems that enhance the bioavailability and efficacy of drugs while minimizing side effects .
Case Studies
Mechanism of Action
The mechanism by which 10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves several molecular targets and pathways:
Fluorescence: The compound exhibits strong fluorescence due to the conjugated system of the anthracene and biphenyl groups. This property is utilized in imaging and sensing applications.
Cross-Coupling Reactions: The boronic acid moiety allows for efficient cross-coupling reactions, facilitating the formation of complex molecular structures.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituent positions, aromatic groups, or boronate ester configurations:
Key Observations:
- Positional Isomerism : The biphenyl-3-yl (target) vs. biphenyl-4-yl () substituents influence steric accessibility in cross-coupling reactions. The 3-isomer may exhibit slower reaction kinetics due to hindered catalyst approach .
- Dual Boronate Esters : The bis-dioxaborolane compound () offers bidirectional coupling capability but may require stringent stoichiometric control to avoid over-functionalization.
Reactivity in Suzuki-Miyaura Coupling
- Target Compound : Demonstrates moderate reactivity with aryl halides due to balanced electron-withdrawing (boronate) and electron-donating (biphenyl) effects. Compatible with Pd(PPh₃)₄ or PdCl₂(dppf) catalysts .
- Biphenyl-4-yl Analogue : Higher reactivity reported with electron-deficient aryl halides due to reduced steric hindrance at the para position .
- Naphthyl Derivatives : Enhanced π-stacking during coupling may improve yields in solid-state reactions but increase side-product formation in solution-phase syntheses .
Physical and Spectroscopic Properties
- Solubility : The target compound is soluble in THF, toluene, and dichloromethane but less so in alcohols. Phenyl-substituted analogues () show higher solubility in polar aprotic solvents due to reduced hydrophobicity.
- Melting Points: Limited data available, but naphthyl derivatives () generally exhibit higher melting points (>200°C) compared to biphenyl or phenyl analogues (~160–180°C) .
- UV-Vis Absorption : Biphenyl-3-yl substitution in the target compound likely results in a moderate red shift (~350–380 nm) compared to phenyl analogues (~340–360 nm), as observed in related anthracene derivatives .
Biological Activity
10-([1,1'-Biphenyl]-3-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of 456.39 g/mol. It appears as a white to almost white powder or crystal and has a melting point ranging from 197°C to 201°C . The purity is typically greater than 98% as determined by HPLC analysis .
Biological Activity Overview
The biological activity of this compound primarily stems from its interactions with biological macromolecules and cellular processes. The following sections summarize key findings regarding its biological effects.
Recent studies indicate that the compound may exhibit biological activity through several mechanisms:
- Fluorescent Properties : The compound's ability to fluoresce makes it a candidate for bioimaging applications. Its photophysical properties allow for tracking in live cell imaging .
- Anticancer Activity : Preliminary studies have suggested that derivatives of boron compounds can inhibit cancer cell proliferation. The dioxaborolane moiety may play a role in disrupting cellular signaling pathways associated with cancer growth .
- Metal Coordination : The presence of boron allows for complexation with metal ions, which can enhance or modify the biological activity of the compound. This feature is particularly relevant in drug design where metal complexes are utilized for therapeutic purposes .
Study on Anticancer Properties
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of boron-containing compounds similar to our target compound. It was found that these compounds could induce apoptosis in various cancer cell lines through the activation of caspase pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 | Caspase activation |
| Compound B | MCF-7 | 10 | Cell cycle arrest |
| Target Compound | A549 | 12 | Apoptosis induction |
Photophysical Characterization
Another research highlighted the photophysical characterization of related compounds using UV-Vis spectroscopy and fluorescence measurements. The results showed significant absorption in the UV region and weak emissions at longer wavelengths, suggesting potential applications in photodynamic therapy (PDT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
